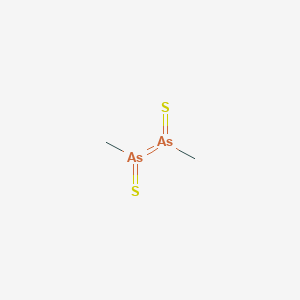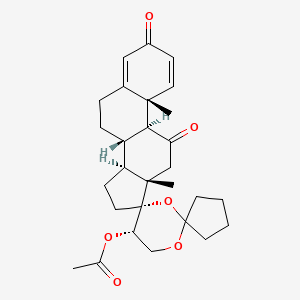![molecular formula C10H14O5 B13737160 1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate CAS No. 29818-16-4](/img/structure/B13737160.png)
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate is an organic compound with the molecular formula C10H14O5. It is a colorless to light yellow liquid that is soluble in organic solvents such as ethanol, toluene, and dichloromethane. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Métodos De Preparación
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate can be synthesized through a multi-step process:
Step 1: React 2-cyanopropanoic acid methyl ester with potassium hydroxide to obtain 2-hydroxypropanoic acid methyl ester.
Step 2: React 2-hydroxypropanoic acid methyl ester with methacryloyl chloride to form 2-(2-methylpropenoyloxy)ethyl ester.
Step 3: React 2-(2-methylpropenoyloxy)ethyl ester with 3-oxobutanoic acid to yield this compound.
Análisis De Reacciones Químicas
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoacetate group is replaced by other nucleophiles.
Polymerization: It can be polymerized to form polymers with specific properties
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted acetoacetates .
Aplicaciones Científicas De Investigación
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is used in the production of polymers, adhesives, and coatings
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The acetoacetate group can undergo keto-enol tautomerism, which plays a role in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate can be compared with similar compounds such as:
2-(Methacryloyloxy)ethyl acetoacetate: Similar in structure but with different reactivity and applications.
2-(Acetoacetoxy)ethyl methacrylate: Used in polymer synthesis with distinct properties.
Ethylene glycol monoacetoacetate monomethacrylate: Another related compound with unique uses in industry
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various fields.
Propiedades
Número CAS |
29818-16-4 |
|---|---|
Fórmula molecular |
C10H14O5 |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
1-prop-2-enoyloxypropan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C10H14O5/c1-4-9(12)14-6-8(3)15-10(13)5-7(2)11/h4,8H,1,5-6H2,2-3H3 |
Clave InChI |
NGZDFOYYIXAAPC-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)C=C)OC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


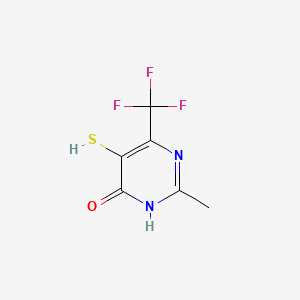
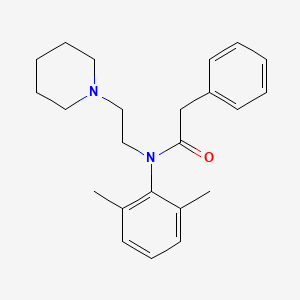
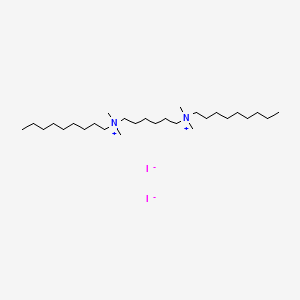
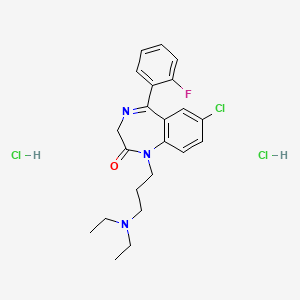
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
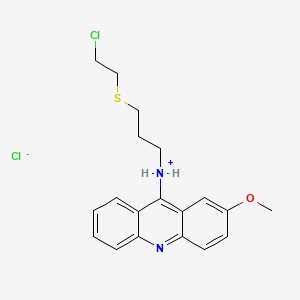
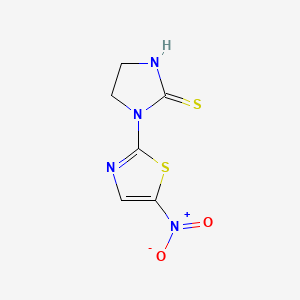

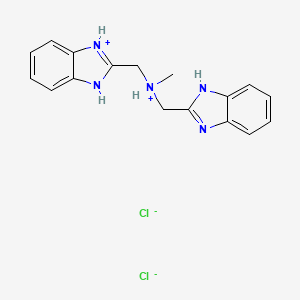

![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
